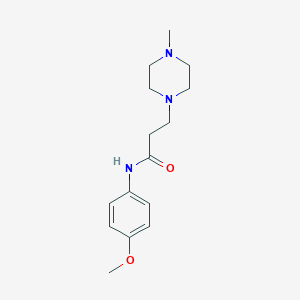![molecular formula C21H17N3O2 B248875 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as TPPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TPPP is a heterocyclic compound that belongs to the pyrazolopyridine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a range of biological activities, making it a promising compound for drug discovery and development. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibited anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a range of biochemical and physiological effects. One study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Another study found that 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one inhibited the production of pro-inflammatory cytokines in human macrophages. Additionally, 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anti-microbial activity against a range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its ability to exhibit a range of biological activities, making it a promising compound for drug discovery and development. Additionally, the synthesis method of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is relatively straightforward and can be scaled up for large-scale production. However, one limitation of using 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the research and development of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one and its potential applications in drug discovery and development. Another area of interest is the development of new synthesis methods for 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one that can improve its yield and solubility.
Synthesis Methods
The synthesis of 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-(4-bromoanilino)pent-3-en-2-one. This intermediate is then reacted with propargyl bromide to form 4-(4-prop-2-ynoxyphenyl)-3-penten-2-one. The final step involves the reaction of this intermediate with 2-aminopyridine to form 3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. The overall yield of this synthesis method is approximately 25%.
properties
Product Name |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H17N3O2/c1-2-12-26-16-10-8-14(9-11-16)17-13-18(25)22-21-19(17)20(23-24-21)15-6-4-3-5-7-15/h1,3-11,17H,12-13H2,(H2,22,23,24,25) |
InChI Key |
JCNQJIUOPNLNNA-UHFFFAOYSA-N |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)



